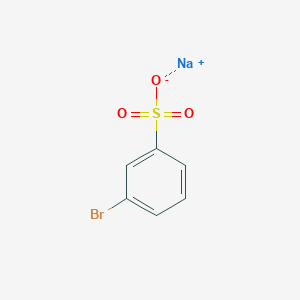

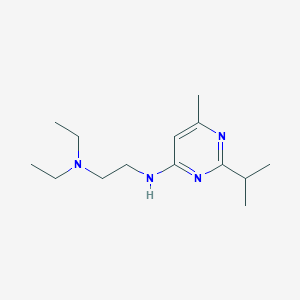

![molecular formula C11H7BrN2 B2703169 6-bromo-9H-pyrido[2,3-b]indole CAS No. 26066-88-6](/img/structure/B2703169.png)

6-bromo-9H-pyrido[2,3-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-bromo-9H-pyrido[2,3-b]indole is a chemical compound with the linear formula C11H7BrN2 . It has a molecular weight of 247.09 and is typically found in a yellow to brown solid form . It is also known by its IUPAC name, 6-bromo-9H-beta-carboline .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of N-Bromosuccinimide (NBS) in dichloromethane under an inert atmosphere . The reaction is carried out at room temperature and can yield up to 93% of the product . Another method involves the use of bromine in dichloromethane at 0 - 25℃ for 4 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[2,3-b]indole core with a bromine atom attached at the 6-position . The InChI code for this compound is 1S/C11H7BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H .Scientific Research Applications

Synthesis and Chemical Modification

Suzuki–Miyaura Couplings : 6-bromo-9H-pyrido[2,3-b]indole is a key intermediate in synthesizing various α-carboline derivatives. Sura Mallikarjun Reddy and colleagues (2019) demonstrated its use in Suzuki–Miyaura coupling reactions, a pivotal step in creating diverse organic compounds with potential applications in medicinal chemistry (Reddy et al., 2019).

Copper-Catalyzed Cascade Reactions : Another study by Bin Li et al. (2015) explored copper-catalyzed one-pot multicomponent cascade reactions involving this compound. This process enables selective synthesis of various indole derivatives, indicating its versatile role in organic synthesis (Li et al., 2015).

Medical and Biological Research

Antileukemic Agents Development : Jui-Ying Tsai and colleagues (2010) investigated α-carboline derivatives, such as this compound, for developing antileukemic agents. They found specific modifications on the α-carboline scaffold showing potent cytotoxicity against certain cell lines, suggesting its potential in cancer research (Tsai et al., 2010).

Metabolism and Genotoxicity Studies : Research by Medjda Bellamri et al. (2017) on 2-amino-9H-pyrido[2,3-b]indole, a related compound, studied its metabolism and DNA adduct formation in human hepatocytes. This study provides insights into the metabolic pathways and potential genotoxic effects of similar compounds, which can be essential for assessing their safety and biological effects (Bellamri et al., 2017).

Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : A study by M. Cho and colleagues (2014) involved synthesizing new host molecules like 9H-pyrido[2,3-b]indole derivatives for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). This application demonstrates the potential of this compound in advanced material science and electronics (Cho et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Indole derivatives, which include 6-bromo-9h-pyrido[2,3-b]indole, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting a range of potential effects .

Biochemical Analysis

Biochemical Properties

Indole derivatives, which include 6-Bromo-9H-Pyrido[2,3-b]indole, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

6-bromo-9H-pyrido[2,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVELJEUIETFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC3=C2C=C(C=C3)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26066-88-6 |

Source

|

| Record name | 26066-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)

![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)

![7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2703101.png)

![2-[2-(1H-imidazol-1-yl)ethoxy]aniline](/img/structure/B2703103.png)

![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)

![7-(2-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2703107.png)

![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)